molecular formula C12H26O B156359 3-Dodecanol CAS No. 10203-30-2

3-Dodecanol

Cat. No.: B156359
CAS No.: 10203-30-2
M. Wt: 186.33 g/mol
InChI Key: OKDGZLITBCRLLJ-UHFFFAOYSA-N
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Description

3-Dodecanol, also known as 3-hydroxydodecane, is an organic compound with the molecular formula C₁₂H₂₆O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the third carbon of a twelve-carbon chain. This compound is a colorless, waxy solid at room temperature and has a mild, pleasant odor. It is used in various industrial applications, including as an intermediate in the synthesis of other chemicals and as a surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Dodecanol can be synthesized through several methods. One common laboratory method involves the reduction of dodecanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically proceeds as follows:

C12H24O+NaBH4C12H26O+NaBO2\text{C}_{12}\text{H}_{24}\text{O} + \text{NaBH}_4 \rightarrow \text{C}_{12}\text{H}_{26}\text{O} + \text{NaBO}_2 C12​H24​O+NaBH4​→C12​H26​O+NaBO2​

In this reaction, dodecanone (C₁₂H₂₄O) is reduced to this compound (C₁₂H₂₆O) in the presence of sodium borohydride.

Industrial Production Methods

Industrially, this compound can be produced via the hydrogenation of dodecanoic acid or its esters. This process involves the catalytic hydrogenation of the acid or ester in the presence of a metal catalyst such as palladium or nickel. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

3-Dodecanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dodecanone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: As mentioned earlier, dodecanone can be reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups. For example, it can react with hydrogen halides (HX) to form dodecyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrogen halides (HCl, HBr) in the presence of a catalyst.

Major Products Formed

    Oxidation: Dodecanone (C₁₂H₂₄O)

    Reduction: this compound (C₁₂H₂₆O)

    Substitution: Dodecyl halides (C₁₂H₂₅X)

Scientific Research Applications

3-Dodecanol has several scientific research applications across various fields:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and fragrances.

    Biology: this compound is studied for its potential antimicrobial properties and its role in quorum sensing in certain bacterial species.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of surfactants, lubricants, and emulsifiers. Its ability to reduce surface tension makes it valuable in formulations for cleaning agents and personal care products.

Mechanism of Action

The mechanism of action of 3-dodecanol varies depending on its application. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. In quorum sensing, this compound can modulate signaling pathways, affecting bacterial communication and behavior.

Comparison with Similar Compounds

3-Dodecanol can be compared with other similar compounds, such as:

    1-Dodecanol (Dodecan-1-ol): A primary alcohol with the hydroxyl group attached to the first carbon. It is commonly used in the production of detergents and surfactants.

    2-Dodecanol (Dodecan-2-ol): A secondary alcohol with the hydroxyl group attached to the second carbon. It has similar applications to this compound but may exhibit different physical and chemical properties.

    Dodecanoic Acid (Lauric Acid): A fatty acid with a carboxyl group (-COOH) at the end of the twelve-carbon chain. It is used in the production of soaps and cosmetics.

The uniqueness of this compound lies in its specific position of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct physical properties and applications compared to its isomers.

Properties

IUPAC Name

dodecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDGZLITBCRLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871200
Record name 3-dodecanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 25 deg C; [ChemIDplus] Melting point = 12 deg C; [ChemSampCo MSDS]
Record name 3-Dodecanol
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CAS No.

10203-30-2
Record name 3-Dodecanol
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Record name 3-Dodecanol
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Record name 3-dodecanol
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Synthesis routes and methods

Procedure details

4-dodecanol; 5-dodecanol; 6-dodecanol; 2-tetradecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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